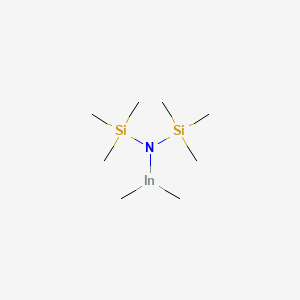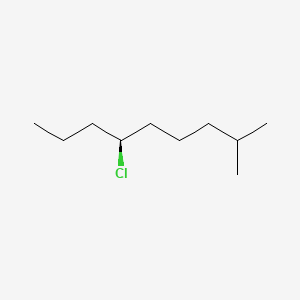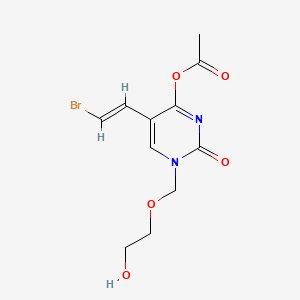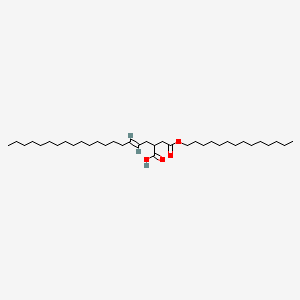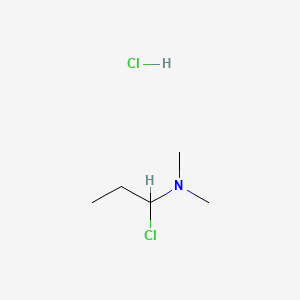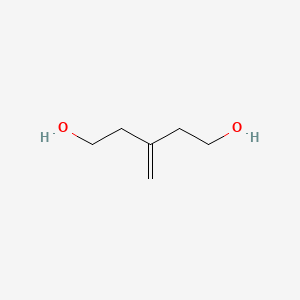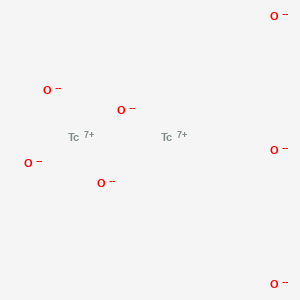![molecular formula C12H18Hg2O5 B15176582 acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury CAS No. 10299-45-3](/img/structure/B15176582.png)
acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury is a complex organomercury compound with the molecular formula C₁₂H₁₈Hg₂O₅ . This compound is characterized by its unique bicyclic structure, which includes two mercury atoms. It is primarily used in scientific research due to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury typically involves the reaction of a bicyclic precursor with mercuric acetate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: A suitable bicyclic precursor, such as 9-oxabicyclo[3.3.1]nonane.
Reagent: Mercuric acetate (Hg(OAc)₂).
Solvent: Acetic acid or a similar solvent.
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the acetyloxymercurio intermediate.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications. when required, the compound can be synthesized in larger quantities using similar reaction conditions as described above, with additional purification steps to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyloxy groups are replaced by other nucleophiles.
Reduction Reactions: The mercury atoms in the compound can be reduced to form different organomercury species.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized mercury species.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various acetyloxy-substituted derivatives, while reduction and oxidation reactions produce different organomercury compounds.
Aplicaciones Científicas De Investigación
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: The compound is used in specialized industrial processes that require organomercury reagents.
Mecanismo De Acción
The mechanism of action of acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury involves the interaction of its mercury atoms with various molecular targets. The mercury atoms can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily responsible for the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[4.2.1]nonan-2-yl]mercury: A similar compound with a different bicyclic structure.
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two mercury atoms. This structure imparts distinctive chemical properties and reactivity, making it valuable for specialized research applications.
Propiedades
Número CAS |
10299-45-3 |
|---|---|
Fórmula molecular |
C12H18Hg2O5 |
Peso molecular |
643.45 g/mol |
Nombre IUPAC |
acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury |
InChI |
InChI=1S/C8H12O.2C2H4O2.2Hg/c1-3-7-5-2-6-8(4-1)9-7;2*1-2(3)4;;/h3,6-8H,1-2,4-5H2;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |
Clave InChI |
FXXZQKOCONTSEA-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)O[Hg]C1CCC2C(CCC1O2)[Hg]OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



